4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name This compound is derived from its structural components:
- Piperazine backbone : A six-membered ring with two nitrogen atoms at positions 1 and 4.
- Substituents :
- A 2-(dimethylamino)ethyl group attached to the nitrogen at position 4.
- A carboximidamide group (-C(=NH)NH₂) at position 1.
- Counterion : Hydroiodide (HI) neutralizes the tertiary amine’s basicity.
The structural formula is represented as:
NH₂
|
C(=NH)—N—(CH₂)₂—N(CH₃)₂
|
N—(CH₂)₂—N(CH₃)₂
Figure 1: Structural representation highlighting the piperazine core (blue), dimethylaminoethyl chain (green), and carboximidamide group (red).
CAS Registry Number and Alternative Chemical Identifiers
Molecular Formula and Weight Calculations
| Component | Atomic Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 9 | 12.01 | 108.09 |
| Hydrogen | 22 | 1.01 | 22.22 |
| Iodine | 1 | 126.90 | 126.90 |
| Nitrogen | 5 | 14.01 | 70.05 |
| Total | 327.26 |
Table 1: Molecular weight calculation for C₉H₂₂IN₅.
Hydroiodide Salt Formation Mechanism
The hydroiodide salt forms via proton transfer from hydroiodic acid (HI) to the tertiary amine in the dimethylaminoethyl group:
- Base-Proton Interaction : The lone electron pair on the dimethylaminoethyl nitrogen abstracts a proton from HI.
- Ion Pair Formation : The resulting ammonium cation ([C₉H₂₁N₅]⁺) pairs with the iodide anion (I⁻) .
Reaction Equation :
$$ \text{C}9\text{H}{21}\text{N}5 + \text{HI} \rightarrow \text{C}9\text{H}{22}\text{IN}5 $$
Key factors influencing salt stability:
- Electrostatic Interactions : Strong ionic bonds between [C₉H₂₂N₅]⁺ and I⁻ .
- Solubility : Enhanced water solubility due to ionic character .
Figure 2: Mechanism of hydroiodide salt formation via acid-base reaction.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]piperazine-1-carboximidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N5.HI/c1-12(2)3-4-13-5-7-14(8-6-13)9(10)11;/h3-8H2,1-2H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSODYKPICMFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCN(CC1)C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594673 | |
| Record name | 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849777-24-8 | |
| Record name | 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide typically involves the following key steps:
- Functionalization of the piperazine ring at the nitrogen atom to introduce the carboximidamide group.
- Attachment of the 2-(dimethylamino)ethyl side chain to the piperazine core.
- Formation of the hydroiodide salt to stabilize the compound and enhance its physicochemical properties.
Detailed Synthetic Routes
Amidination of Piperazine Derivatives
One common approach is the amidination of a piperazine derivative bearing the 2-(dimethylamino)ethyl substituent. This involves reacting the piperazine nitrogen with an amidinating agent such as S-methylisothiourea or similar reagents under controlled conditions to form the carboximidamide moiety.
- Reaction conditions often include mild heating (e.g., 50–80 °C) in polar solvents like ethanol or methanol.
- The reaction is typically monitored by chromatographic methods to ensure completion.
Alkylation and Substitution Reactions
Another method involves the alkylation of piperazine with 2-(dimethylamino)ethyl halides (e.g., 2-(dimethylamino)ethyl chloride or bromide), followed by conversion of the resulting amine to the carboximidamide derivative.
- Alkylation is performed under basic conditions, often using potassium carbonate or cesium carbonate as a base.
- The subsequent amidination step converts the secondary amine to the carboximidamide.
Salt Formation
The hydroiodide salt is formed by treating the free base of 4-[2-(dimethylamino)ethyl]piperazine-1-carboximidamide with hydroiodic acid (HI) in an appropriate solvent, such as ethanol or acetonitrile.
- This step enhances the compound’s stability and solubility.
- The salt is isolated by crystallization or precipitation.
Representative Experimental Procedure
A typical preparation might proceed as follows:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Alkylation | Piperazine + 2-(dimethylamino)ethyl chloride, K2CO3, reflux in ethanol, 5 h | Formation of 4-[2-(dimethylamino)ethyl]piperazine |
| 2. Amidination | Product from step 1 + S-methylisothiourea, ethanol, 60 °C, 3 h | Formation of 4-[2-(dimethylamino)ethyl]piperazine-1-carboximidamide |
| 3. Salt formation | Product from step 2 + hydroiodic acid, room temperature, 1 h | Formation of hydroiodide salt, isolated by filtration |
Reaction Yields and Purification
- Yields for the alkylation step typically range from 70% to 90%.
- Amidination yields are generally high, around 80% to 95%, depending on reagent purity and reaction time.
- The hydroiodide salt formation is quantitative with high purity after recrystallization.
Purification methods include:
- Silica gel column chromatography for intermediate purification.
- Recrystallization from ethanol or ethanol/ether mixtures for the final salt.
Analytical and Characterization Data
- NMR Spectroscopy: Confirms the presence of the dimethylaminoethyl side chain and carboximidamide group.
- Mass Spectrometry: Molecular ion peak consistent with C9H22IN5.
- Elemental Analysis: Matches theoretical values for carbon, hydrogen, nitrogen, and iodine.
- Melting Point: Characteristic for the hydroiodide salt, typically sharp indicating purity.
Research Findings and Optimization
- The use of cesium carbonate as a base in alkylation improves yields compared to potassium carbonate.
- Amidination efficiency is enhanced by controlling temperature and solvent polarity.
- Hydroiodide salt formation is favored in protic solvents, which facilitate salt crystallization.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Piperazine + 2-(dimethylamino)ethyl halide, K2CO3, EtOH, reflux | 70–90 | Base choice affects yield |
| Amidination | S-methylisothiourea, EtOH, 60 °C, 3 h | 80–95 | Temperature critical |
| Salt Formation | Hydroiodic acid, EtOH, RT, 1 h | ~100 | Enhances stability and solubility |
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where nucleophiles replace the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products
N-Oxides: Formed through oxidation.
Reduced Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Research has indicated that compounds similar to 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide exhibit significant antitumor properties. Studies have shown that derivatives of piperazine can inhibit the growth of various cancer cell lines. For instance, a study highlighted the efficacy of piperazine derivatives against HCT-116 and HeLa cell lines, demonstrating IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
2. Analgesic and Anti-inflammatory Effects
The compound has been investigated for its analgesic and anti-inflammatory properties. Recent studies have synthesized various benzimidazole derivatives that incorporate piperazine moieties, which have shown promising results in reducing pain and inflammation in animal models. For example, certain derivatives were found to significantly inhibit nitric oxide production and reduce edema volume compared to standard analgesics like diclofenac .
Medicinal Chemistry Applications
3. Synthesis of Novel Compounds
this compound serves as a scaffold for synthesizing novel pharmacophores. Its structure allows for modifications that can enhance bioactivity or selectivity towards specific biological targets. Researchers have utilized this compound to create libraries of derivatives aimed at optimizing therapeutic profiles against various diseases .
4. Structure-Activity Relationship Studies
The compound is also employed in quantitative structure–activity relationship (QSAR) studies to understand how structural variations affect biological activity. This approach helps in predicting the efficacy of new derivatives before synthesis, streamlining the drug development process .
Biotechnology Applications
5. Drug Delivery Systems
In biotechnology, the compound's properties are being explored for use in drug delivery systems. Its ability to form complexes with various drugs can improve solubility and bioavailability, making it a candidate for enhancing therapeutic efficacy in clinical settings .
Case Studies
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the piperazine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-(2-Chlorophenyl)Piperazine-1-Carboximidamide Hydroiodide (CAS 852228-16-1)
- Molecular Formula : C₁₁H₁₆ClIN₄
- Molecular Weight : 366.63 g/mol
- Key Differences: Substituent: A 2-chlorophenyl group replaces the dimethylaminoethyl side chain. Impact: The aromatic chlorophenyl group introduces rigidity and may enhance binding to serotonin or dopamine receptors due to π-π interactions. Applications: Primarily used in receptor-binding studies and as a research chemical .
4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate (CAS 17238-49-2)
- Molecular Formula : C₁₀H₁₄Cl₂N₄O₄S
- Key Differences :
- Substituent : 4-chlorophenyl group.
- Counterion : Sulfate (2:1 salt) instead of hydroiodide.
- Impact : The sulfate counterion improves aqueous solubility, making it preferable for formulations requiring polar solvents. The 4-chlorophenyl substitution may alter metabolic stability compared to the 2-chloro isomer .
Morpholine-4-carboximidamide hydroiodide
- Molecular Formula : C₅H₁₂IN₃O
- Molecular Weight : ~257.08 g/mol (estimated).
- Key Differences: Core Structure: Morpholine ring (oxygen-containing) replaces piperazine. This structural change may reduce CNS penetration compared to piperazine analogs .
Structural and Functional Analysis (Table)
Research Findings and Implications
Counterion Effects : Hydroiodide salts generally exhibit lower aqueous solubility than sulfates but better stability in organic matrices. This was observed in resin studies where iodide-containing initiators improved polymerization efficiency .
Substituent Influence: Dimethylaminoethyl groups enhance lipophilicity, favoring blood-brain barrier penetration. Chlorophenyl groups increase aromatic interactions, useful in designing receptor-targeted compounds.
Ring Structure : Piperazine analogs generally show higher metabolic stability than morpholine derivatives due to reduced oxidative susceptibility .
Biological Activity
4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide, a compound with potential therapeutic applications, has garnered interest in various fields of biomedical research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a dimethylamino group and a carboximidamide moiety. Its molecular formula is C8H15N5·HI, indicating the presence of iodine in its hydroiodide form. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound acts as an antagonist or modulator for specific receptors, influencing signaling pathways associated with cellular responses.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to altered biochemical processes within cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Antibacterial : It has shown efficacy against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 μg/mL against Staphylococcus aureus and Escherichia coli.
- Antifungal : The compound also displays antifungal activity against Candida species, with MIC values typically between 1 and 4 μg/mL.
| Activity Type | Target Organism | MIC (μg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.5 |
| Antibacterial | Escherichia coli | 2 |
| Antifungal | Candida albicans | 1 |
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). IC50 values ranged from 5 to 15 μM, indicating moderate to high potency.
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HCT-116 | 8 | Cell cycle arrest |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates. Results indicated that it significantly inhibited bacterial growth compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Study 2: Anticancer Properties
In a comparative study involving multiple compounds, this compound exhibited superior cytotoxicity against breast cancer cell lines compared to conventional treatments like doxorubicin. The study highlighted its potential for development into an effective anticancer drug.
Q & A
Basic: What are the standard synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDC/HOAt) to functionalize the piperazine core. For example, analogous piperazine derivatives are synthesized via nucleophilic substitution or thiourea formation, as seen in reactions with dihaloalkanes or thiocarbonyl diimidazole . Purification often employs reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) and free-base conversion using sodium bicarbonate .
Basic: Which analytical techniques are critical for structural confirmation?
Methodological Answer:
NMR Spectroscopy : and NMR (e.g., DMSO-d6 solvent) confirm substituent positions and hydrogen bonding interactions .
LC/MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular formulae (e.g., Agilent Masshunter software) .
Chromatography : HPLC with mobile phases like methanol/water/phosphate buffers (pH 5.5) ensures purity and stability .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
- Waste Disposal : Neutralize with sodium bicarbonate before incineration to avoid toxic byproducts (e.g., HI gas) .
Advanced: How can reaction conditions be optimized for higher yield and selectivity?
Methodological Answer:
- Solvent Selection : THF or DMF under inert atmospheres improves solubility of amine intermediates .
- Temperature Control : Heating at 40–70°C for 2–3 hours minimizes side reactions in thiourea formation .
- Catalysts : Use of DBU or tetrabutylammonium hydroxide enhances nucleophilic substitution efficiency .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Modify the dimethylaminoethyl or carboximidamide groups to assess effects on receptor binding (e.g., dopamine D3 or PHGDH inhibition) .
- Biological Assays : Compare IC50 values in enzyme inhibition assays (e.g., phosphoglycerate dehydrogenase) using analogs with altered substituents .
Advanced: How to resolve discrepancies in solubility data across studies?
Methodological Answer:
- Solubility Profiling : Use pH-dependent studies (e.g., 0.1% TFA in acetonitrile/water) to identify ionizable groups affecting solubility .
- Computational Tools : Calculate logP (e.g., XlogP ~3.4) and polar surface area (PSA) to predict solvent compatibility .
- Co-solvents : Test DMSO or PEG-400 for formulations requiring enhanced aqueous solubility .
Advanced: How to address instability in biological assays under varying pH?
Methodological Answer:
- Buffer Screening : Use phosphate (pH 5.5–7.4) or Tris buffers to stabilize the hydroiodide salt .
- Degradation Studies : Monitor via LC/MS under oxidative (H2O2) or reductive (LiAlH4) conditions to identify labile bonds .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures of homologous targets (e.g., PHGDH or dopamine receptors) .
- Molecular Dynamics (MD) : Simulate interactions of the dimethylaminoethyl group with hydrophobic pockets over 100-ns trajectories .
Advanced: How to mitigate cross-reactivity in functional assays?
Methodological Answer:
- Counter-Screens : Test against off-target receptors (e.g., serotonin or adrenergic receptors) using radioligand binding assays .
- Isotopic Labeling : Incorporate -labeled compound to track specific binding in tissue homogenates .
Advanced: How to validate synthetic intermediates with conflicting spectral data?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to resolve ambiguous - correlations in piperazine ring protons .
- X-ray Crystallography : Confirm absolute configuration of chiral centers (e.g., analogous piperazine derivatives in CCDC entries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
